molecular formula C16H26O5S B12279177 (2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate

(2R,5S)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate

Cat. No.: B12279177
M. Wt: 330.4 g/mol
InChI Key: JYUPOLQFLIRYEQ-UHFFFAOYSA-N
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Description

1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1a(2S*,5R*),2b,5a]]- is a complex organic compound with a unique structure that includes an oxathiolane ring

Preparation Methods

The synthesis of 1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester involves several steps. One common method includes the reaction of 5-hydroxy-1,3-oxathiolane-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity .

Chemical Reactions Analysis

1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces alcohols .

Scientific Research Applications

1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-carboxylic acid, 5-(acetyloxy)-,5-methyl-2-(1-methylethyl)cyclohexyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 5-acetyloxy-1,3-oxathiolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUPOLQFLIRYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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